5-Bromo-2-iodo-3-methoxypyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

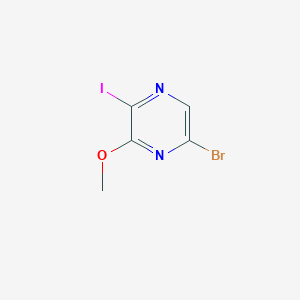

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-iodo-3-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrIN2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOPFUYHRPYSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457072 | |

| Record name | 5-BROMO-2-IODO-3-METHOXYPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476622-89-6 | |

| Record name | 5-BROMO-2-IODO-3-METHOXYPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-iodo-3-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-iodo-3-methoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-2-iodo-3-methoxypyrazine (CAS No: 476622-89-6), a key building block in modern medicinal chemistry and drug discovery. The strategic positioning of bromo, iodo, and methoxy functional groups on the pyrazine core imparts this molecule with unique reactivity, enabling selective and sequential functionalization. This guide will delve into its physicochemical and spectral properties, explore a plausible synthetic route, and detail its application in palladium-catalyzed cross-coupling reactions, offering valuable insights for researchers engaged in the synthesis of complex heterocyclic scaffolds.

Introduction

This compound is a halogenated and methoxy-substituted pyrazine derivative that has emerged as a valuable intermediate in organic synthesis.[1] Its utility is primarily derived from the differential reactivity of the carbon-iodine and carbon-bromine bonds, which allows for regioselective functionalization through various cross-coupling reactions.[1] This property makes it an ideal scaffold for the construction of complex, poly-substituted heterocyclic systems, which are prevalent in a wide range of biologically active molecules and pharmaceutical agents.[2] This guide aims to provide a detailed technical resource on the chemical properties and synthetic applications of this versatile building block.

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

General Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 476622-89-6 | [3][4] |

| Molecular Formula | C₅H₄BrIN₂O | [3][4] |

| Molecular Weight | 314.91 g/mol | [3][4] |

| Appearance | Solid | |

| Melting Point | Not explicitly reported. The analogous compound, 5-Bromo-2-iodo-3-methoxypyridine, has a reported melting point of 98-100 °C, which may serve as a rough estimate. | [5] |

| Boiling Point | Not explicitly reported. The analogous compound, 5-Bromo-2-iodo-3-methoxypyridine, has a reported boiling point of 298.6 °C at 760 mmHg. | [5] |

| Solubility | Soluble in common organic solvents such as chloroform and methanol (slightly). | [5] |

| Storage | Store at 2-8 °C, protected from light in an inert atmosphere. |

Spectral Data

2.2.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show a single aromatic proton. The chemical shift of this proton will be influenced by the surrounding electronegative nitrogen atoms and the halogen and methoxy substituents.

-

Pyrazine-H: A singlet is expected for the proton at the C6 position. Its chemical shift is likely to be in the downfield region, typical for protons on electron-deficient aromatic rings.

-

Methoxy-H: A singlet corresponding to the three protons of the methoxy group will be observed, typically in the range of 3.8-4.2 ppm.

2.2.2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the five carbon atoms of the pyrazine ring and the one carbon of the methoxy group. The chemical shifts will be influenced by the nature of the attached atoms (N, Br, I, O).

-

C-Br, C-I: The carbons directly attached to the halogens will exhibit shifts influenced by the electronegativity and heavy atom effect of bromine and iodine.

-

C-OMe: The carbon of the methoxy group will appear in the typical range for such functionalities.

-

Pyrazine Ring Carbons: The remaining carbons of the pyrazine ring will have distinct chemical shifts based on their electronic environment.

Synthesis of this compound

A specific, documented synthesis for this compound is not widely reported. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the halogenation of pyrazine and related heterocyclic systems. The proposed synthesis involves a two-step sequence starting from a commercially available or readily synthesized precursor.

Figure 1: Proposed synthetic workflow for this compound.

Plausible Synthetic Protocol

Step 1: Synthesis of 2-Bromo-3-methoxypyrazine (Starting Material)

This intermediate can be synthesized from 2-amino-3-methoxypyrazine via a Sandmeyer-type reaction or from 2-hydroxy-3-methoxypyrazine. Alternatively, methods for the synthesis of 2-bromo-3-methoxypyridine can be adapted.[2][6]

Step 2: Directed ortho-Metalation and Iodination of 2-Bromo-3-methoxypyrazine

The methoxy group can act as a directing group for ortho-metalation. This strategy allows for the regioselective introduction of iodine at the C2 position.

Experimental Protocol:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-bromo-3-methoxypyrazine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq.) in hexanes dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

-

Iodination: To the lithiated intermediate, add a solution of iodine (I₂, 1.2 eq.) in anhydrous THF dropwise at -78 °C.

-

Quenching and Work-up: After stirring for an additional 1-2 hours at -78 °C, allow the reaction mixture to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents, enabling selective functionalization in palladium-catalyzed cross-coupling reactions.

Regioselective Cross-Coupling Reactions

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[7] This predictable reactivity allows for the selective coupling at the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations.

Figure 2: Sequential cross-coupling strategy for this compound.

4.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[8]

General Protocol for Selective Suzuki Coupling at the C-I Position:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired aryl- or vinylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

4.1.2. Stille Coupling

The Stille coupling reaction involves the coupling of an organohalide with an organotin compound, offering a broad substrate scope and tolerance to various functional groups.[9][10][11]

General Protocol for Selective Stille Coupling at the C-I Position:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%) in an anhydrous, degassed solvent (e.g., toluene or DMF).

-

Reagent Addition: Add the organostannane reagent (e.g., an aryl- or vinyltributylstannane, 1.1-1.2 eq.).

-

Reaction Conditions: Heat the reaction mixture, typically between 80 and 110 °C, until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, and if necessary, quench any remaining organotin reagents. Perform an aqueous work-up, extract with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its distinct chemical properties, particularly the differential reactivity of the iodo and bromo substituents, allow for precise and regioselective functionalization through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive resource for researchers, outlining the key physicochemical properties, a plausible synthetic route, and general protocols for its application in Suzuki-Miyaura and Stille couplings. A thorough understanding and application of the principles discussed herein will undoubtedly facilitate the innovative design and synthesis of novel compounds with potential applications in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. prepchem.com [prepchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C5H4BrIN2O | CID 11151182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 944805-60-1,5-BROMO-2-IODO-3-METHOXYPYRIDINE | lookchem [lookchem.com]

- 6. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 11. Stille Coupling [organic-chemistry.org]

An In-depth Technical Guide to 5-Bromo-2-iodo-3-methoxypyrazine (CAS: 476622-89-6)

This document provides a comprehensive technical overview of 5-Bromo-2-iodo-3-methoxypyrazine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This guide delves into the compound's synthesis, physicochemical properties, and its strategic application in constructing complex molecular architectures, with a focus on the principles of selective cross-coupling reactions.

Introduction: The Strategic Value of Polysubstituted Pyrazines

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its nitrogen atoms act as hydrogen bond acceptors, enhancing target binding affinity, and the aromatic system serves as a robust anchor for appending various functional groups.[1] Halogenated pyrazines, in particular, are exceptionally valuable intermediates due to their tunable reactivity in modern synthetic methodologies.[3]

This compound (CAS 476622-89-6) is a prime example of a highly functionalized pyrazine designed for advanced chemical synthesis. Its unique arrangement of a methoxy group and two different halogen atoms (bromine and iodine) offers a powerful platform for sequential, site-selective functionalization.[4] This differential reactivity is the cornerstone of its utility, allowing for the controlled and stepwise construction of complex molecules, which is indispensable for developing structure-activity relationships (SAR) in drug discovery programs.[5]

Physicochemical & Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. Key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 476622-89-6 | [6] |

| Molecular Formula | C₅H₄BrIN₂O | [6][7] |

| Molecular Weight | 314.91 g/mol | [6][7] |

| IUPAC Name | This compound | [6] |

| SMILES | COC1=NC(=CN=C1I)Br | [6] |

| InChI Key | NUOPFUYHRPYSNY-UHFFFAOYSA-N | [6] |

| Physical Form | Solid | [8] |

| Purity (Typical) | ≥96-97% | [8][9] |

| Storage Conditions | Store at 4°C, protect from light | [8] |

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely published, a detailed analysis of its structure allows for the prediction of its key spectroscopic features. This predictive data is invaluable for reaction monitoring and quality control.

| ¹H NMR (Predicted, CDCl₃, 400 MHz) | |

| Chemical Shift (δ) | Description |

| ~8.10 ppm | Singlet, 1H (aromatic proton at C6) |

| ~4.05 ppm | Singlet, 3H (methoxy protons, -OCH₃) |

| ¹³C NMR (Predicted, CDCl₃, 101 MHz) | |

| Chemical Shift (δ) | Assignment |

| ~158 ppm | C3 (carbon bearing methoxy group) |

| ~145 ppm | C6 (carbon bearing proton) |

| ~140 ppm | C5 (carbon bearing bromine) |

| ~115 ppm | C2 (carbon bearing iodine) |

| ~55 ppm | Methoxy carbon (-OCH₃) |

| Mass Spectrometry | |

| Monoisotopic Mass | 313.85516 Da |

| Expected M+ Pattern | Isotopic pattern characteristic of one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) |

| Infrared (IR) Spectroscopy (Predicted, KBr Pellet) | |

| Wavenumber (cm⁻¹) | Vibration Type |

| 3050-3150 | C-H stretch (aromatic) |

| 2850-2960 | C-H stretch (methyl) |

| 1550-1600 | C=N, C=C stretch (pyrazine ring) |

| 1200-1300 | C-O stretch (aryl ether) |

| 1000-1100 | C-O stretch |

| Below 800 | C-Br, C-I stretches |

Proposed Synthesis Pathway

Caption: Proposed multi-step synthesis of this compound.

Causality and Protocol Design

Step 1: Electrophilic Dibromination. The starting material, 2-aminopyrazine, possesses an activating amino group that directs electrophilic substitution. The use of N-Bromosuccinimide (NBS) is a standard and effective method for the bromination of such activated heterocyclic systems.[10][12] Using a slight excess (2.2 equivalents) under microwave irradiation in acetonitrile is reported to efficiently yield the 3,5-dibrominated product.[13]

Step 2: Nucleophilic Aromatic Substitution (SNAr) for Methoxylation. The pyrazine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution, especially when substituted with electron-withdrawing halogens. The bromine at the 3-position is more activated towards nucleophilic attack than the one at the 5-position due to the electronic influence of the adjacent amino group and the ring nitrogens. Therefore, reacting 2-amino-3,5-dibromopyrazine with sodium methoxide (NaOMe) in methanol under reflux is expected to selectively replace the bromine at C3 to yield 2-amino-5-bromo-3-methoxypyrazine.[3]

Step 3 & 4: Sandmeyer Reaction for Iodination. The final step involves converting the remaining amino group into an iodo group. This is classically achieved via a Sandmeyer reaction.[1][2] The amine is first treated with sodium nitrite (NaNO₂) in a strong acid like sulfuric acid at low temperatures (0-5 °C) to form a diazonium salt intermediate.[14] This unstable intermediate is then immediately treated with a solution of potassium iodide (KI). The diazonium group (a superb leaving group, N₂) is displaced by the iodide ion to furnish the final product, this compound.[15] This method is a powerful way to introduce functionalities that are difficult to install by other means.

Reactivity and Synthetic Applications: The Power of Sequential Cross-Coupling

The primary synthetic value of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions.[4] The carbon-iodine (C-I) bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst than the carbon-bromine (C-Br) bond.[16][17] This reactivity difference (C-I > C-Br >> C-Cl) is the key to performing selective, sequential couplings.[4]

Caption: Logical workflow for sequential cross-coupling reactions.

Protocol: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a robust and widely used C-C bond-forming reaction.[18]

Objective: To selectively couple an aryl group (R¹) at the C2 position (iodo) of this compound, leaving the C5 position (bromo) intact for subsequent functionalization.

Experimental Protocol:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.3 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq.).

-

Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio).

-

Reaction: Heat the mixture with vigorous stirring to a temperature between 80-95°C. The milder conditions favor reaction at the more labile C-I bond.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material and the appearance of the mono-coupled product.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified.

Protocol: Stille Coupling

The Stille reaction couples an organic halide with an organostannane reagent and is known for its tolerance of a wide variety of functional groups.[17][19]

Objective: To selectively couple an organic group (R¹) at the C2 position.

Experimental Protocol:

-

Vessel Preparation: To a flame-dried Schlenk flask under argon, add this compound (1.0 eq.).

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF). Add the organostannane reagent (e.g., R¹-Sn(Bu)₃, 1.1-1.2 eq.).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 eq.) or a combination like Pd₂(dba)₃ with a phosphine ligand. Additives like copper(I) iodide (CuI) can accelerate the reaction.

-

Reaction: Heat the mixture to 80-110°C and stir for 12-16 hours.

-

Work-up and Purification: After cooling, evaporate the solvent. The residue can be purified directly by column chromatography. A common work-up to remove tin byproducts involves washing the organic solution with an aqueous potassium fluoride (KF) solution.

Purification and Handling

Purification

Purification of halogenated pyrazines and their coupled products is typically achieved using normal-phase flash column chromatography.[5]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient system of ethyl acetate in a non-polar solvent like hexanes or heptane is commonly employed. The precise gradient will depend on the polarity of the product. For pyrazines, a typical starting point could be a 9:1 hexane/ethyl acetate mixture.[20]

-

Recrystallization: If the product is a solid, recrystallization can be an effective final purification step. Solvent selection is key, with common choices for pyrazine derivatives including alcohols (ethanol, methanol) or mixed solvent systems.[21]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a strategically designed synthetic intermediate that offers medicinal chemists a reliable and versatile platform for creating complex molecular diversity. Its key feature—the differential reactivity of the C-I and C-Br bonds—enables controlled, sequential cross-coupling reactions, which is a powerful tactic for efficient lead optimization and the synthesis of novel therapeutic candidates. Understanding its synthesis, reactivity, and handling provides researchers with a valuable tool to accelerate the drug discovery process.

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1 [smolecule.com]

- 6. This compound | C5H4BrIN2O | CID 11151182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. calpaclab.com [calpaclab.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses [etheses.dur.ac.uk]

- 12. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 13. d-nb.info [d-nb.info]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Sandmeyer Reaction [organic-chemistry.org]

- 16. This compound | 476622-89-6 | Benchchem [benchchem.com]

- 17. Stille reaction - Wikipedia [en.wikipedia.org]

- 18. nbinno.com [nbinno.com]

- 19. Stille Coupling [organic-chemistry.org]

- 20. chemimpex.com [chemimpex.com]

- 21. benchchem.com [benchchem.com]

Introduction: The Strategic Value of a Differentiated Building Block

An In-depth Technical Guide to 5-Bromo-2-iodo-3-methoxypyrazine: Synthesis, Properties, and Application

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to construct complex molecular architectures with precision is paramount. Success often hinges on the strategic use of highly functionalized, versatile intermediates. This compound (CAS No. 476622-89-6) has emerged as a pivotal building block, prized for the distinct reactivity of its two halogen substituents. This guide provides an in-depth analysis of its properties, a plausible synthetic route, and its application in advanced synthetic protocols, offering researchers the foundational knowledge to leverage this reagent's full potential. The inherent differentiation between the carbon-iodine and carbon-bromine bonds allows for controlled, sequential functionalization, making it an invaluable tool for creating diverse libraries of compounds and accelerating structure-activity relationship (SAR) studies.[1][2][3]

Part 1: Physicochemical and Spectral Profile

A thorough understanding of a reagent's physical and spectral properties is critical for its effective use in experimental design, ensuring proper handling, reaction setup, and product characterization.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below. While specific experimental data for properties like melting and boiling points are not consistently reported in publicly available literature, its solid form and storage requirements are well-documented by suppliers.

| Property | Value | Source(s) |

| CAS Number | 476622-89-6 | [4][5][6] |

| Molecular Formula | C₅H₄BrIN₂O | [4][5][6] |

| Molecular Weight | 314.91 g/mol | [4][5][6] |

| Physical Form | Solid | |

| Purity | Commercially available at ≥96% | [5] |

| IUPAC Name | This compound | [6] |

| Solubility | Expected to be soluble in common organic solvents (THF, Dioxane, DMF, Toluene) | [3] |

| Storage | 2-8°C, protect from light, store under an inert atmosphere | |

| Melting Point | Data not available in cited literature | |

| Boiling Point | Data not available in cited literature | |

| Density | Data not available in cited literature | [7][8] |

Predicted Spectral Data

While verified spectra for this specific compound are not publicly disseminated, its structure allows for reliable prediction of its key spectral characteristics. A practicing chemist would use these predicted values to confirm the identity and purity of the material post-synthesis or upon receipt from a vendor.

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.15 ppm (s, 1H): This singlet corresponds to the lone proton on the pyrazine ring (H-6). Its downfield shift is due to the deshielding effects of the electronegative nitrogen atoms and halogen substituents.

-

δ ~4.05 ppm (s, 3H): This singlet is characteristic of the methoxy (-OCH₃) group protons.

¹³C NMR (101 MHz, CDCl₃):

-

δ ~158-162 ppm: Carbon attached to the methoxy group (C-3).

-

δ ~145-150 ppm: Pyrazine ring carbon proton (C-6).

-

δ ~120-125 ppm: Carbon bearing the bromine atom (C-5).

-

δ ~90-95 ppm: Carbon bearing the iodine atom (C-2), significantly shielded by the heavy atom effect.

-

δ ~54-56 ppm: Methoxy group carbon (-OCH₃).

FTIR (KBr Pellet, cm⁻¹):

-

~3100-3000: C-H stretching of the aromatic (pyrazine) ring.

-

~2950, 2850: C-H stretching of the methoxy group.

-

~1550-1400: C=N and C=C ring stretching vibrations characteristic of the pyrazine core.

-

~1250-1200: C-O-C asymmetric stretching of the methoxy ether.

-

~1050-1000: C-O-C symmetric stretching.

-

~600-500: C-Br stretching.

-

~500-450: C-I stretching.

Mass Spectrometry (EI):

-

M⁺ peak at m/z 314/316: A characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br have ~1:1 abundance). The molecular ion peak corresponding to the iodine isotope (¹²⁷I) will be observed.

-

Key Fragments: Loss of methyl (-CH₃), methoxy (-OCH₃), bromine (-Br), and iodine (-I) radicals would be expected.

Part 2: Synthesis and Chemical Reactivity

The true utility of this compound lies in its chemical reactivity, which is a direct consequence of its structure.

Plausible Synthetic Pathway

A specific, peer-reviewed synthesis for this compound is not readily found. However, a logical and plausible synthetic route can be proposed based on established heterocyclic chemistry. The following workflow represents a hypothetical, yet chemically sound, approach starting from commercially available 2-amino-3-methoxypyrazine.

This proposed pathway is for illustrative purposes and has not been experimentally validated from the searched literature.

Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices:

-

Sandmeyer Reaction: The conversion of the amine to a diazonium salt followed by displacement with potassium iodide is a classic and reliable method for introducing iodine onto an aromatic ring. The reaction is performed at low temperatures to ensure the stability of the diazonium intermediate.

-

Electrophilic Bromination: The pyrazine ring is electron-deficient, making electrophilic aromatic substitution challenging. However, the methoxy group is an activating group, directing electrophiles to the ortho and para positions. The C-5 position is para to the methoxy group and is the most electronically favorable site for bromination with an electrophilic bromine source like N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst.

Core Reactivity: The Power of Chemoselectivity

The synthetic power of this compound stems from the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond has a lower bond dissociation energy than the C-Br bond, making it significantly more susceptible to oxidative addition by a Pd(0) catalyst.[2][9] This allows for the selective functionalization of the C-2 position while leaving the C-5 bromine atom intact for a subsequent, distinct coupling reaction.

Reactivity Order: C-I > C-Br >> C-Cl

This chemoselectivity enables a powerful synthetic strategy known as sequential or iterative cross-coupling.

Caption: Sequential Suzuki-Miyaura cross-coupling workflow.

Part 3: Experimental Protocol: Sequential Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for a two-step, one-pot sequential Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize a 2,5-disubstituted-3-methoxypyrazine derivative by first coupling at the C-2 iodo position, followed by a second coupling at the C-5 bromo position.

Materials:

-

This compound (1.0 eq)

-

Arylboronic Acid #1 (R¹-B(OH)₂, 1.1 eq)

-

Arylboronic Acid #2 (R²-B(OH)₂, 1.2 eq)

-

Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 eq for first step)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.05 eq for second step)

-

Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0 eq)

-

Potassium Phosphate (K₃PO₄), solid (4.0 eq)

-

1,4-Dioxane, anhydrous

-

Toluene, anhydrous

-

Deionized Water

-

Brine, Saturated

-

Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

Step 1: Selective Coupling at the C-2 (Iodo) Position

-

Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 eq) and Arylboronic Acid #1 (1.1 eq).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq).

-

Solvent and Base Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous 1,4-Dioxane (to make a ~0.1 M solution) and the 2M Na₂CO₃ solution (3.0 eq) via syringe.

-

Experimental Causality: Pd(PPh₃)₄ is a mild and effective catalyst for C-I bond activation. Dioxane is a common solvent, and Na₂CO₃ is a sufficiently strong base to facilitate the transmetalation step for the highly reactive C-I coupling without promoting significant C-Br coupling.

-

-

Reaction Execution: Heat the reaction mixture to 80-85°C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Look for the complete consumption of the starting material and the appearance of the mono-coupled product.

-

Self-Validation: The disappearance of the starting material spot/peak and the emergence of a single, new major product spot/peak confirms the selective mono-functionalization.

-

Step 2: Coupling at the C-5 (Bromo) Position

-

System Modification: Cool the reaction mixture to room temperature.

-

Reagent Addition: To the same flask containing the crude mono-coupled product, add Arylboronic Acid #2 (1.2 eq), solid K₃PO₄ (4.0 eq), and the second catalyst, PdCl₂(dppf) (0.05 eq).

-

Experimental Causality: The C-Br bond is less reactive and requires a more robust catalytic system. PdCl₂(dppf) features a bidentate ligand (dppf) that forms a more stable and electron-rich palladium center, which is more effective at activating the stronger C-Br bond. K₃PO₄ is a stronger base, often required for less reactive aryl bromides.

-

-

Reaction Execution: Heat the reaction mixture to 100-110°C and stir vigorously.

-

Monitoring: Monitor the second coupling by TLC or LC-MS until the intermediate mono-coupled product is consumed (typically 6-12 hours).

Work-up and Purification:

-

Quenching: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, then with saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final 2,5-disubstituted product.

Part 4: Applications and Strategic Importance

The primary application of this compound is as a strategic intermediate in fields where molecular diversity and complexity are essential.

-

Drug Discovery: It is a cornerstone for building libraries of nitrogen-containing heterocycles, a scaffold prevalent in many approved drugs.[1] Its ability to undergo sequential coupling allows for the rapid generation of analogues for SAR studies, optimizing potency, selectivity, and pharmacokinetic properties. It has been identified as a valuable building block for protein degraders (e.g., PROTACs), which require complex, multi-component structures.[5]

-

Agrochemicals: The pyrazine core is present in various pesticides and herbicides. This building block enables the synthesis of novel agrochemicals with potentially improved efficacy and environmental profiles.[3]

-

Materials Science: The controlled synthesis of highly substituted aromatic systems is crucial for developing organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This reagent provides a pathway to precisely tune the electronic properties of such materials.

Part 5: Safety and Handling

As a responsible scientist, proper handling of all chemical reagents is non-negotiable. This compound is classified as harmful and requires careful handling.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Ventilation: Handle only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place (2-8°C is recommended) under an inert atmosphere (e.g., nitrogen or argon) to maintain its integrity.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just another dihalogenated heterocycle; it is a sophisticated tool for precision synthesis. Its key value lies in the predictable and exploitable difference in reactivity between its carbon-iodine and carbon-bromine bonds. This feature grants chemists exceptional control over molecular construction, enabling the efficient, sequential assembly of complex and diverse pyrazine-based compounds. For researchers in drug discovery, agrochemicals, and materials science, mastering the application of this building block opens a direct route to innovation and discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | C5H4BrIN2O | CID 11151182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound - CAS:476622-89-6 - Sunway Pharm Ltd [3wpharm.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-2-iodo-3-methoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth, technically-focused protocol for the synthesis of 5-Bromo-2-iodo-3-methoxypyrazine, a key heterocyclic building block in medicinal chemistry and drug discovery. The elucidated synthetic pathway is a robust, multi-step process commencing from readily available 2-aminopyrazine. The core of this strategy involves a regioselective di-bromination, followed by a nucleophilic aromatic substitution to introduce the methoxy group, and culminates in a Sandmeyer reaction to install the iodo substituent. This document offers a detailed explanation of the underlying chemical principles, step-by-step experimental procedures, and critical process parameters to ensure reproducibility and high yield.

Introduction

Substituted pyrazines are a class of nitrogen-containing heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries.[1][2] Their unique electronic properties and ability to act as hydrogen bond acceptors make them privileged scaffolds in the design of biologically active molecules. The target molecule, this compound (CAS No. 476622-89-6), is a highly functionalized pyrazine derivative. The presence of three distinct functional groups—a methoxy group, a bromine atom, and an iodine atom—at specific positions on the pyrazine ring offers medicinal chemists a versatile platform for generating diverse molecular libraries through various cross-coupling reactions.[3] The differential reactivity of the C-Br and C-I bonds, in particular, allows for sequential and site-selective modifications, making this compound a valuable intermediate in the synthesis of complex molecular architectures.

This guide details a logical and efficient synthetic route, providing the necessary technical insights for its successful implementation in a laboratory setting.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a four-step sequence, as illustrated below. The strategy was designed to control the regiochemistry of substitution on the pyrazine ring, leveraging the directing effects of the amino and methoxy groups.

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of 2-Amino-3,5-dibromopyrazine

Principle and Mechanistic Insight

The initial step involves the electrophilic bromination of 2-aminopyrazine. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In the pyrazine ring, the positions ortho (C3) and para (C5) to the amino group are susceptible to attack. Due to the electron-withdrawing nature of the ring nitrogens, the pyrazine nucleus is generally deactivated towards electrophilic substitution. However, the powerful activating effect of the amino group enables the reaction to proceed. Using two equivalents of a brominating agent leads to the formation of the di-brominated product. The reaction is typically carried out in the presence of a polar solvent and a weak base to neutralize the HBr generated.[4][5]

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Aminopyrazine | 95.10 | 10.0 g | 0.105 |

| N-Bromosuccinimide (NBS) | 177.98 | 39.3 g | 0.221 |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Water | 18.02 | As needed | - |

| Saturated NaHCO₃ solution | - | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-aminopyrazine (10.0 g, 0.105 mol) and dimethylformamide (DMF, 100 mL). Stir until the solid is completely dissolved.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add N-bromosuccinimide (NBS) (39.3 g, 0.221 mol, 2.1 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

-

Upon completion, pour the reaction mixture into 500 mL of ice-cold water. A precipitate will form.

-

Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the filter cake with copious amounts of water, followed by a small amount of cold ethyl acetate.

-

The crude product can be further purified by recrystallization from ethanol to afford 2-amino-3,5-dibromopyrazine as a pale yellow solid.

Part 2: Synthesis of 2-Amino-5-bromo-3-methoxypyrazine

Principle and Mechanistic Insight

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The bromine atom at the C3 position is more susceptible to nucleophilic attack than the one at C5. This is because the C3 position is ortho to the activating amino group and flanked by two electron-withdrawing nitrogen atoms, which stabilize the Meisenheimer complex intermediate. Sodium methoxide serves as the nucleophile, displacing the bromide ion at the C3 position. The reaction is typically performed in methanol, which acts as both the solvent and the source of the methoxy group when sodium metal is used to generate the methoxide in situ.[4]

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-3,5-dibromopyrazine | 252.89 | 20.0 g | 0.079 |

| Sodium Methoxide (30% in MeOH) | 54.02 | 16.0 mL | ~0.083 |

| Methanol | 32.04 | 150 mL | - |

| Water | 18.02 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask fitted with a reflux condenser, suspend 2-amino-3,5-dibromopyrazine (20.0 g, 0.079 mol) in methanol (150 mL).

-

Add sodium methoxide solution (30% in methanol, 16.0 mL, ~1.05 eq.) to the suspension.

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 8-10 hours. The suspension will gradually become a clear solution.[4]

-

Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:1).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add water (100 mL) to the reaction mixture. A precipitate will form.

-

Cool the mixture in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid by vacuum filtration and wash the filter cake with cold water.

-

Dry the product under vacuum to yield 2-amino-5-bromo-3-methoxypyrazine as an off-white to light brown solid. The product is often of sufficient purity for the next step.

Part 3: Synthesis of this compound

Principle and Mechanistic Insight

The final step is the conversion of the primary aromatic amine to an iodide via the Sandmeyer reaction.[6][7] The reaction proceeds in two stages. First, the amino group is diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. Second, the diazonium salt is treated with an iodide salt, typically potassium iodide. The diazonium group is an excellent leaving group (N₂ gas), and its displacement by the iodide nucleophile results in the formation of the aryl iodide.[8]

References

- 1. datapdf.com [datapdf.com]

- 2. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

5-Bromo-2-iodo-3-methoxypyrazine IUPAC name and synonyms

An In-Depth Technical Guide to 5-Bromo-2-iodo-3-methoxypyrazine: Synthesis, Properties, and Strategic Applications in Regioselective Cross-Coupling

Authored by a Senior Application Scientist

Abstract

This compound has emerged as a highly versatile and strategic building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its unique trifunctionalized pyrazine core, featuring a methoxy group and two distinct halogen atoms, offers a platform for controlled, sequential chemical modifications. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium-catalyzed conditions is the cornerstone of its synthetic utility, enabling intricate molecular architectures to be constructed with high regioselectivity. This guide provides an in-depth analysis of its chemical properties, a discussion of its synthetic utility, and field-proven, illustrative protocols for its application in Suzuki-Miyaura and Stille cross-coupling reactions, empowering researchers to leverage this reagent to its full potential.

Core Compound Identification and Properties

This compound is a solid, heterocyclic compound valued as a specialized intermediate. Its identity is unequivocally established by its IUPAC name and CAS registry number.

IUPAC Name: this compound[1]

Synonyms: 5-Bromo-2-iodo-3-methoxy-pyrazine[1]

Physicochemical and Spectroscopic Data

A precise summary of the compound's properties is essential for experimental design, including reaction stoichiometry, solvent selection, and safety considerations. While comprehensive experimental data such as a specific melting point is not widely published, the available information is consolidated below.

| Property | Value / Information | Source(s) |

| CAS Number | 476622-89-6 | [1][2] |

| Molecular Formula | C₅H₄BrIN₂O | [1][2] |

| Molecular Weight | 314.91 g/mol | [1][2] |

| Physical Form | Solid | |

| Purity | Commercially available up to ≥98% | [3] |

| Storage | Store at 4°C, protect from light. | |

| InChI Key | NUOPFUYHRPYSNY-UHFFFAOYSA-N | [1] |

| SMILES | COC1=NC(=CN=C1I)Br | [1] |

| Spectroscopic Data | While specific spectra are not available in this guide, 1H NMR, 13C NMR, IR, and MS data have been cataloged for this compound. |

Strategic Value in Synthesis: The Principle of Regioselective Cross-Coupling

The primary value of this compound lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond. This is a direct consequence of bond dissociation energies (BDEs); the C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition by a Palladium(0) catalyst, which is the rate-determining step in many cross-coupling cycles.[4]

This reactivity hierarchy (I > Br > Cl) allows for a predictable and stepwise functionalization of the pyrazine ring.[4] A coupling reaction, such as a Suzuki or Stille reaction, can be performed selectively at the C-2 position (iodide), leaving the bromide at the C-5 position untouched for a subsequent, different cross-coupling reaction. This powerful strategy eliminates the need for complex protecting group manipulations and enables the efficient assembly of highly substituted, unsymmetrical pyrazine derivatives.[3]

Experimental Protocols for Sequential Functionalization

The following protocols are illustrative, field-proven methodologies adapted from similar heterocyclic systems. As a Senior Application Scientist, it is crucial to state that for any new substrate, including this compound, optimization of catalyst, ligand, base, solvent, and temperature may be required to achieve maximum yield and purity.

Workflow for Sequential Cross-Coupling

Protocol 1: Suzuki-Miyaura Coupling (Selective at C-2 Iodo Position)

This protocol is designed to couple an aryl or vinyl boronic acid at the more reactive C-I bond.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 - 1.5 equiv.)

-

Palladium catalyst, e.g., Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/SPhos (1-3 mol%)

-

Base, e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.)

-

Solvent system: Degassed 1,4-Dioxane and water (e.g., 4:1 v/v)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent system. The final concentration of the limiting reagent should typically be between 0.05 and 0.2 M.

-

Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The selective consumption of the starting material to form a single major, less polar product is indicative of a successful regioselective reaction.

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product (5-bromo-2-aryl-3-methoxypyrazine) by column chromatography on silica gel.

Protocol 2: Stille Coupling (Selective at C-2 Iodo Position)

This protocol uses an organotin reagent and is particularly useful for introducing groups that may be incompatible with boronic acids.

Materials:

-

This compound (1.0 equiv.)

-

Organostannane reagent (e.g., (Aryl)SnBu₃) (1.1-1.3 equiv.)

-

Palladium catalyst, e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%)

-

Optional: Copper(I) iodide (CuI) as a co-catalyst (5-10 mol%)

-

Solvent: Anhydrous, degassed toluene or DMF

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst (and CuI, if used).

-

Solvent & Reagent Addition: Add the anhydrous, degassed solvent, followed by the organostannane reagent via syringe.

-

Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: Upon completion, cool the mixture and dilute with an organic solvent. To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). Filter the resulting precipitate and separate the organic layer. Wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazard Statements: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves/protective clothing/eye protection/face protection (P280).

Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a powerful and strategically important intermediate for the synthesis of complex, highly substituted pyrazines. The key to its utility is the predictable, regioselective functionalization enabled by the differential reactivity of its C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. By first targeting the iodo-substituent, chemists can introduce a diverse range of functionalities before addressing the bromo-substituent in a subsequent step. The protocols and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to effectively incorporate this versatile building block into their synthetic programs, accelerating the discovery of novel chemical entities.

References

commercial availability of 5-Bromo-2-iodo-3-methoxypyrazine

An In-depth Technical Guide to 5-Bromo-2-iodo-3-methoxypyrazine: Synthesis, Procurement, and Application in Cross-Coupling Reactions

Executive Summary

This compound is a strategically important heterocyclic building block for researchers in medicinal chemistry and materials science. Its unique trifunctionalized pyrazine core, featuring a methoxy group and two distinct halogen atoms (bromine and iodine), offers a versatile platform for sequential and site-selective functionalization. The differential reactivity of the C-I and C-Br bonds under palladium-catalyzed cross-coupling conditions allows for the controlled introduction of diverse molecular fragments, making it an invaluable intermediate in the synthesis of complex target molecules and for the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of its synthesis, commercial availability, safe handling, and detailed protocols for its application in key cross-coupling reactions.

Table 1: Key Properties and Commercial Availability of this compound

| Property | Value | Reference(s) |

| CAS Number | 476622-89-6 | [1] |

| Molecular Formula | C₅H₄BrIN₂O | [1] |

| Molecular Weight | 314.91 g/mol | [1] |

| Physical Form | Solid | [2] |

| Typical Purity | ≥96-98% | [2] |

| Storage Conditions | 4°C, protect from light | [2] |

| Commercial Status | Available from various research chemical suppliers | [2][3] |

Synthesis and Chemical Profile

While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a plausible and scientifically sound synthetic route can be proposed based on established halogenation methodologies for electron-rich heterocyclic systems. The most logical approach involves a sequential halogenation of a suitable pyrazine precursor.

A likely starting material would be 2-amino-3-methoxypyrazine, which can be synthesized from commercially available precursors. The synthesis would then proceed through bromination followed by a Sandmeyer-type iodination.

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Rationale and Key Considerations for the Synthesis

-

Step 1: Electrophilic Bromination: The pyrazine ring is activated towards electrophilic substitution by the electron-donating amino and methoxy groups. The use of N-Bromosuccinimide (NBS) as a mild brominating agent is a standard and effective method for such systems, minimizing the risk of over-bromination that can occur with liquid bromine. The reaction is typically carried out in a polar aprotic solvent like acetonitrile.

-

Step 2: Diazotization and Iodination (Sandmeyer-type reaction): The resulting 2-amino-5-bromo-3-methoxypyrazine can then be converted to the target iodo-compound. This is achieved by diazotization of the primary amino group with sodium nitrite in a strong acid like sulfuric acid, followed by the introduction of an iodide source, typically potassium iodide (KI). This well-established reaction sequence is a reliable method for installing an iodine atom onto an aromatic ring in place of an amino group.

Procurement and Handling

This compound is commercially available from a number of chemical suppliers specializing in research and development compounds.

Table 2: Representative Commercial Suppliers

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 97% | Inquire |

| Santa Cruz Biotechnology | Inquire | Inquire |

| NINGBO INNO PHARMCHEM | 98% | Inquire |

| ChemScene | Inquire | Inquire |

Note: Availability and quantities are subject to change. Please consult supplier websites for current information.

Safe Handling and Storage Protocols

Based on aggregated GHS data, this compound is classified as a hazardous substance.[1] Adherence to strict safety protocols is mandatory.

-

Hazard Statements:

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2]

-

P264 & P270: Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P403+P233 & P405: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

-

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated or if working outside of a fume hood.

Downstream Applications: Selective Cross-Coupling

The primary utility of this compound lies in its capacity for selective cross-coupling reactions. The carbon-iodine bond is significantly weaker and more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This reactivity differential (C-I > C-Br >> C-Cl) is the cornerstone of its synthetic utility, allowing for functionalization at the 2-position while leaving the 5-bromo position available for a subsequent, different coupling reaction.

Application 1: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. By employing standard conditions, one can selectively couple an aryl or vinyl boronic acid at the 2-position.

Caption: General workflow for a selective Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Selective Coupling with 4-Methoxyphenylboronic Acid

This protocol is adapted from established procedures for similar dihalogenated heterocycles.

-

Materials:

-

This compound (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

-

Procedure:

-

To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Seal the flask, and evacuate and backfill with argon three times.

-

Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

-

Add degassed 1,4-dioxane and water (typically a 4:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the pyrazine.

-

Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 5-bromo-2-(4-methoxyphenyl)-3-methoxypyrazine.

-

Application 2: Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation. Similar to the Suzuki coupling, selectivity for the C-I bond can be achieved under appropriate conditions.

Caption: General workflow for a selective Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Selective Amination with Morpholine

This protocol is based on general procedures for the amination of iodo-bromo arenes.

-

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

-

XPhos (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene (anhydrous, degassed)

-

-

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Seal the tube, and evacuate and backfill with argon three times.

-

Under a positive pressure of argon, add this compound.

-

Add anhydrous, degassed toluene via syringe, followed by the addition of morpholine.

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C, stirring vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield 5-bromo-3-methoxy-2-morpholinopyrazine.

-

References

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-iodo-3-methoxypyrazine

This guide provides comprehensive safety protocols and handling procedures for 5-Bromo-2-iodo-3-methoxypyrazine (CAS No. 476622-89-6), a halogenated pyrazine derivative increasingly utilized as a key building block in pharmaceutical and agrochemical research.[1][2] Given its classification as an irritant and potentially harmful chemical, a thorough understanding and strict adherence to the following guidelines are imperative to ensure the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment

This compound is a solid compound that presents several health hazards upon exposure.[3] A comprehensive understanding of its toxicological profile is the foundation of a robust safety protocol.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple suppliers.[4]

The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion. The causality behind these classifications lies in the reactivity of the halogenated pyrazine ring with biological macromolecules, leading to irritation and potential cellular damage upon contact.

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a multi-layered approach combining engineering controls and appropriate personal protective equipment is essential.

Engineering Controls

-

Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the inhalation of airborne particles.

-

Containment for Weighing: For weighing potent compounds, a ventilated balance enclosure (VBE) is highly recommended to contain any dust generated during the process. Automated dispensing systems can further reduce the risk of exposure.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against dust particles and potential splashes. |

| Hand Protection | Double gloving is recommended. For incidental contact, nitrile gloves (minimum 5-mil thickness) are acceptable but must be changed immediately upon contamination. For extended contact or in the event of a spill, Viton™ or Norfoil™ (Silver Shield®) gloves are recommended due to their high resistance to halogenated aromatic hydrocarbons.[5][6][7][8][9] | Nitrile gloves offer poor resistance to halogenated hydrocarbons with prolonged contact.[5][7] Viton™ and Norfoil™ provide superior protection for extended handling. |

| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Prevents skin contact with the chemical. |

| Respiratory Protection | For procedures with a high potential for aerosolization, or in the event of a spill, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary. | Provides an additional layer of protection against inhalation of fine dust particles. |

Safe Handling and Storage Protocols

Weighing and Transferring the Compound

Due to the irritant nature of the dust, specific precautions must be taken during weighing and transfer.

Protocol for Weighing this compound:

-

Preparation: Don the appropriate PPE as outlined in Section 2.2. Ensure the ventilated balance enclosure (VBE) or fume hood is functioning correctly.

-

Containment: Place a weighing paper or an appropriate container on the analytical balance inside the VBE.

-

Dispensing: Slowly and carefully dispense the solid from the reagent bottle onto the weighing paper, avoiding the generation of dust. Use a spatula to gently transfer the material. Avoid tapping or shaking the container.

-

Transfer: To transfer the weighed solid to a reaction vessel, use a powder funnel.

-

Cleaning: After transfer, carefully fold the weighing paper and dispose of it in the designated solid hazardous waste container. Decontaminate the spatula and any other surfaces that may have come into contact with the chemical.

Diagram: Workflow for Safe Weighing of a Potent Solid Compound

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 476622-89-6 [sigmaaldrich.com]

- 4. This compound | C5H4BrIN2O | CID 11151182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]

- 6. safety.caltech.edu [safety.caltech.edu]

- 7. safety.nmsu.edu [safety.nmsu.edu]

- 8. southalabama.edu [southalabama.edu]

- 9. chemistry.osu.edu [chemistry.osu.edu]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-iodo-3-methoxypyrazine

Introduction

5-Bromo-2-iodo-3-methoxypyrazine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The strategic placement of bromo, iodo, and methoxy substituents on the pyrazine core offers distinct reactive sites for sequential cross-coupling reactions and other chemical transformations. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the predicted spectroscopic data (NMR, IR, and MS) for this compound, coupled with field-proven protocols for data acquisition and interpretation. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1] For this compound, both ¹H and ¹³C NMR are critical for confirming its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting two distinct signals corresponding to the aromatic proton and the methoxy group protons.

-

Aromatic Region: The pyrazine ring contains a single proton. Due to the electron-withdrawing nature of the two nitrogen atoms and the two halogen substituents, this proton is expected to be significantly deshielded, appearing as a singlet in the downfield region of the spectrum. The chemical shift of protons on a pyrazine ring is typically around δ 8.5 ppm.[2] The presence of the electron-donating methoxy group and the halogens will influence this, and a chemical shift in the range of δ 8.0 - 8.5 ppm is anticipated.

-

Aliphatic Region: The methoxy group (-OCH₃) will present as a sharp singlet. Its chemical shift is expected in the typical range for methoxy groups attached to an aromatic ring, approximately δ 3.9 - 4.2 ppm .

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the nature of the directly attached atoms and the overall electronic environment of the pyrazine ring.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 (C-I) | 90 - 100 | The "heavy atom effect" of iodine significantly shields the attached carbon. |

| C-3 (C-OCH₃) | 155 - 165 | The carbon is attached to an electronegative oxygen and is part of the electron-deficient pyrazine ring. |

| C-5 (C-Br) | 115 - 125 | Bromine is less electronegative than chlorine but still deshields the attached carbon. |

| C-6 (C-H) | 140 - 150 | This carbon is bonded to a proton and is part of the electron-deficient pyrazine ring. |

| -OCH₃ | 55 - 60 | Typical chemical shift for a methoxy carbon attached to an aromatic system. |

Experimental Protocol for NMR Spectroscopy

This protocol outlines a standard procedure for acquiring high-quality NMR spectra of a solid organic compound like this compound.[3][4]

I. Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

II. Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[1]

-

III. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift axis using the TMS signal or the residual solvent peak.[3]

-

Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.

References

Methodological & Application

Introduction: The Strategic Advantage of Dihalogenated Pyrazines in Medicinal Chemistry

An in-depth guide to the regioselective Suzuki-Miyaura cross-coupling of 5-bromo-2-iodo-3-methoxypyrazine for researchers, scientists, and drug development professionals.